1,3-Hexadien-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

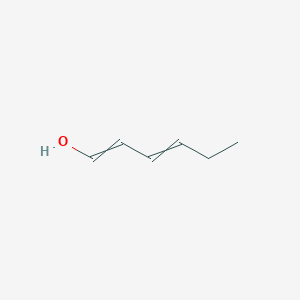

1,3-Hexadien-1-ol is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a hydroxyl group (-OH) attached to a hexadiene chain, which consists of six carbon atoms with two double bonds.

準備方法

Synthetic Routes and Reaction Conditions

1,3-Hexadien-1-ol can be synthesized through several methods, including:

Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Catalytic Pyrolysis: This method involves the catalytic pyrolysis of 1,3-hexadien-5-ol or 2,4-hexadien-1-ol using alumina at temperatures ranging from 260°C to 325°C.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.

化学反応の分析

1,3-Hexadien-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bonds in the hexadiene chain can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Halogenated alcohols and amines.

科学的研究の応用

1,3-Hexadien-1-ol has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 1,3-Hexadien-1-ol involves its reactivity due to the presence of the hydroxyl group and the conjugated diene system. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the conjugated diene system can undergo cycloaddition reactions, such as the Diels-Alder reaction .

類似化合物との比較

1,3-Hexadien-1-ol can be compared with other similar compounds, such as:

1,5-Hexadien-3-ol: This compound has a hydroxyl group at the third carbon position and is used in similar synthetic applications.

2,4-Hexadien-1-ol: This compound has a hydroxyl group at the first carbon position and is also used in Diels-Alder reactions.

Uniqueness

This compound is unique due to its specific placement of the hydroxyl group and the conjugated diene system, which makes it highly reactive and versatile in various chemical reactions.

生物活性

1,3-Hexadien-1-ol, a six-carbon unsaturated alcohol with the molecular formula C6H10O, has garnered attention in the scientific community for its diverse biological activities. This compound is characterized by its unique structure, featuring two double bonds at positions 1 and 3. Research into its biological properties reveals promising applications in various fields, including pharmaceuticals and agriculture.

This compound is classified as a primary alcohol and is known for its role as a flavoring agent and fragrance compound. Its chemical structure allows it to participate in various biochemical reactions, contributing to its biological activity. The compound can be synthesized from different precursors, including fatty acids and terpenes, making it accessible for research and application.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby protecting cells from oxidative stress. A comparative analysis of various unsaturated fatty alcohols indicated that this compound showed a strong ability to scavenge free radicals in vitro, which can be beneficial in preventing oxidative damage linked to chronic diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound against a range of pathogens. In one study, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 0.8 mg/mL |

| Candida albicans | 0.6 mg/mL |

Antitumor Activity

The potential antitumor effects of this compound have been explored in several studies. In vitro assays using cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, tests on human breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability .

Table 2: Antitumor Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of unsaturation in its structure allows it to donate electrons effectively to free radicals.

- Membrane Disruption : Its amphiphilic nature enables it to integrate into lipid membranes of microorganisms and cancer cells, leading to structural destabilization.

- Signal Modulation : It may influence signaling pathways associated with apoptosis and inflammation.

Case Studies

A notable case study involved the application of this compound in food preservation. Researchers found that incorporating this compound into food packaging materials significantly reduced microbial load on stored products while enhancing shelf life due to its antioxidant properties .

Another study focused on its use in agricultural settings as a natural pesticide. Field trials indicated that plants treated with formulations containing this compound showed improved resistance against common pests and diseases compared to untreated controls .

特性

CAS番号 |

11131-15-0 |

|---|---|

分子式 |

C6H10O |

分子量 |

98.14 g/mol |

IUPAC名 |

(1E,3E)-hexa-1,3-dien-1-ol |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-7H,2H2,1H3/b4-3+,6-5+ |

InChIキー |

ZVSONHCDFQDFNN-VNKDHWASSA-N |

SMILES |

CCC=CC=CO |

異性体SMILES |

CC/C=C/C=C/O |

正規SMILES |

CCC=CC=CO |

Key on ui other cas no. |

11131-15-0 |

同義語 |

hexadienol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。